![molecular formula C7H6N2O2S B2587897 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-20-8](/img/structure/B2587897.png)

6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde

Descripción general

Descripción

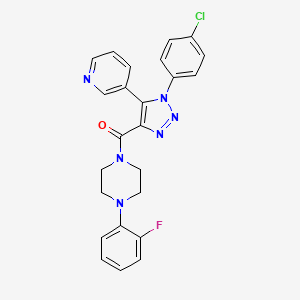

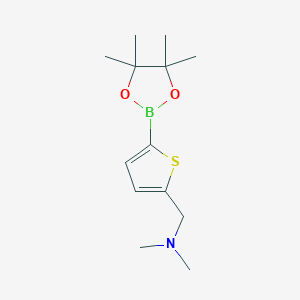

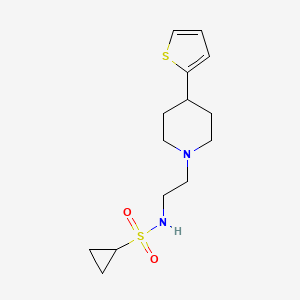

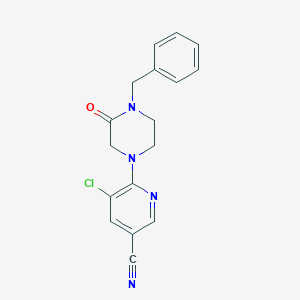

6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the development of novel drugs for various diseases. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Routes : Efficient and selective synthesis routes for pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, including analogues similar to 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde, have been developed. These routes are high-yielding and have been used to produce gram quantities of each aldehyde (Brooks et al., 2010).

Molecular and Crystal Structure Analysis : Studies involving compounds like 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde have included detailed molecular and crystal structure analyses, providing insights that can be applicable to the study of this compound (Quintela et al., 1998).

Biological Activity and Applications

Antiviral Activity : Related compounds, such as those derived from 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde, have shown antiviral activities against influenza A virus subtype H1N1, suggesting potential applications for this compound in antiviral drug development (Wang et al., 2014).

Development of Novel Drug-Like Molecules : Efficient synthesis methods have been reported for related compounds, expanding the scope of pyridazine/pyrazine chemistry. This indicates potential for the development of drug-like molecules with favorable bioactivity and pharmacokinetic properties, which could include this compound (Turkett et al., 2020).

Antimicrobial Activities : Research on similar compounds, like 1,2,4-triazoles starting from isonicotinic acid hydrazide, has evaluated their antimicrobial activities. This suggests potential research avenues for this compound in antimicrobial applications (Bayrak et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of the compound 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is the Bcl-xL protein . The Bcl-xL protein plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting this protein, the compound can induce apoptosis, particularly in cancer cells .

Mode of Action

6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde interacts with the Bcl-xL protein, inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This results in the death of the cell, particularly useful in the context of cancer cells.

Biochemical Pathways

The compound 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde affects the apoptosis pathway . By inhibiting the Bcl-xL protein, it disrupts the normal functioning of this pathway, leading to increased cell death . This can have downstream effects on tumor growth and progression, as the death of cancer cells can slow or halt these processes .

Result of Action

The molecular effect of 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde’s action is the inhibition of the Bcl-xL protein . On a cellular level, this results in increased apoptosis, leading to a reduction in the number of cancer cells . This can potentially slow or halt the progression of the disease.

Propiedades

IUPAC Name |

6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFFMBSRKRXMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(O1)N=NC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943026-20-8 | |

| Record name | 943026-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)

![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)

![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)